5-(Chloromethyl)-2-hydroxybenzoic acid

Description

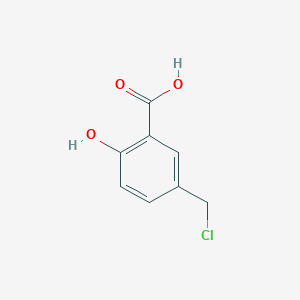

5-(Chloromethyl)-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, featuring a chloromethyl (-CH₂Cl) substituent at the 5-position and a hydroxyl (-OH) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group enhances reactivity, enabling further functionalization through nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

5-(chloromethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFWYRRFZSDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324890 | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10192-87-7 | |

| Record name | NSC407931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-hydroxybenzoic acid typically involves the chloromethylation of 2-hydroxybenzoic acid (salicylic acid). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with O-, S-, and N-nucleophiles under mild conditions. This reaction is facilitated by the electron-withdrawing effect of the aromatic ring and adjacent hydroxyl group.

Key Examples:

Mechanistic Insight :

-

The reaction proceeds via an SN2 mechanism, where the nucleophile displaces chloride.

-

Polar aprotic solvents (e.g., acetone) enhance reactivity by stabilizing the transition state .

Rap-Stoermer Reaction

Reaction with α-halo ketones (e.g., chloroacetone) forms benzofuran derivatives:

-

Product : 5-(Benzofuran-2-ylmethyl)-2-hydroxybenzoic acid.

Petasis Borono-Mannich Reaction

Involves three-component coupling with arylboronic acids and amines to form coumarins:

-

Example : Reaction with phenylboronic acid and morpholine yields coumarin derivatives with a morpholine substituent .

-

Conditions : RT, 48 h in methanol.

Carboxyl Group Reactions

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amidation : Converts to amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines.

Hydroxyl Group Reactions

-

Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ yields 5-(chloromethyl)-2-methoxybenzoic acid.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the hydroxyl group converts to a ketone, though this is less common due to competing decarboxylation .

Side Reactions and By-Products

-

Hydrolysis : Prolonged exposure to aqueous base leads to hydrolysis of the chloromethyl group to a hydroxymethyl derivative (-CH₂OH) .

-

Dimerization : Under elevated temperatures, dimerization via ether linkages has been observed in analogous compounds .

Comparative Reactivity

| Reaction Type | Chloromethyl Reactivity | Carboxyl Group Reactivity |

|---|---|---|

| Nucleophilic Substitution | High (SN2 preferred) | Low (requires activation) |

| Cyclization | Moderate (dependent on electrophile) | Not involved |

| Oxidation/Reduction | Low | Moderate (decarboxylation risk) |

Scientific Research Applications

Organic Synthesis

5-(Chloromethyl)-2-hydroxybenzoic acid serves as a building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions with nucleophiles such as amines or thiols. This property makes it valuable for creating more complex organic molecules.

Biological Studies

Research has indicated potential antimicrobial and anti-inflammatory properties of this compound. Studies have explored its effects on biological systems, including the improvement of mitochondrial function in bovine spermatozoa, suggesting its role as an antioxidant . The compound's ability to target oxidative stress pathways positions it as a candidate for therapeutic applications in reproductive biology.

Pharmaceutical Development

There is ongoing research into the use of this compound as a precursor for new pharmaceuticals. Its structural features allow for modifications that could lead to compounds with enhanced biological activities or reduced side effects .

Industrial Applications

In industry, this compound is utilized in the production of dyes , pigments , and other chemicals. Its versatility in chemical reactions makes it suitable for various industrial processes, including esterification to produce salicylic acid esters, which are used in fragrances and cosmetics .

Case Studies

- Antioxidant Effects on Bovine Sperm

- Chemical Derivatives

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

5-Chloro-2-hydroxybenzoic Acid (5-Cl-SA)

- Structure : Chloro (-Cl) substituent at the 5-position.

- Synthesis: Prepared via diazonium salt reaction of 5-amino-2-hydroxybenzoic acid with Cu₂Cl₂, forming intramolecular hydrogen bonds that stabilize the crystal lattice .

- Properties : Higher melting point (mp) due to strong intermolecular H-bonding (similar to 2-(Carboxymethyl)-5-hydroxybenzoic acid, mp 214–216°C ).

5-(2-Chloroacetamide)-2-hydroxybenzoic Acid

- Structure : Chloroacetamide (-NHCOCH₂Cl) substituent at the 5-position.

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

- Structure : Additional electronegative fluorine atoms at 2- and 4-positions.

- Impact : Enhanced acidity compared to 5-(Chloromethyl)-2-hydroxybenzoic acid due to electron-withdrawing effects, affecting solubility and bioavailability .

Methyl 5-Chloro-2-hydroxybenzoate

- Structure : Methyl ester (-COOCH₃) instead of carboxylic acid (-COOH).

- Lipophilicity : Increased compared to the acid form, improving membrane permeability but reducing water solubility .

Anti-Inflammatory Derivatives

- 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: Exhibits potent anti-inflammatory activity in preclinical studies, attributed to the bromo-carboxyprop-enoyl moiety enhancing antioxidant capacity .

- Aspirin Analogues (e.g., 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid): Modified amino groups confer heat-shock protein induction, linking structural features to anti-aging mechanisms .

Antimicrobial Agents

- 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic Acid : Demonstrates significant antifungal activity against C. albicans and C. glabrata, highlighting the role of azo groups in targeting microbial pathways .

Chemical Intermediate Utility

- 5-(Boc-amino)-2-chlorobenzoic Acid: Used in peptide synthesis as a protected building block, illustrating the importance of substituent stability (e.g., tert-butoxycarbonyl group) in multistep reactions .

Data Tables

Table 1: Structural and Physical Properties

*Calculated based on formula C₈H₇ClO₃.

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-(Chloromethyl)-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves functionalizing salicylic acid derivatives. For example, 5-(chlorosulfonyl)-2-hydroxybenzoic acid can undergo nucleophilic substitution with hydrazides or thiocarbohydrazides under reflux in polar aprotic solvents (e.g., DMF or THF) to introduce chloromethyl groups . Key factors affecting yield include:

- Catalyst selection : Copper/zeolite catalysts under microwave irradiation enhance reaction efficiency by reducing time (e.g., 15 minutes for diflunisal synthesis) .

- Temperature control : Heating at 80°C in THF with lithium hydroxide improves hydrolysis of intermediate esters .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can computational methods like DFT and HOMO-LUMO analysis predict the reactivity of this compound in drug design?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gaps : For derivatives like 5-(2-chloroacetamide)-2-hydroxybenzoic acid, a smaller gap (e.g., ~4.5 eV) indicates higher electrophilicity, favoring interactions with biological targets like enzymes .

- Electron Localization Function (ELF) : ELF maps reveal charge distribution at the chloromethyl group, guiding modifications to enhance binding affinity .

- Docking studies : Molecular docking with proteins (e.g., GroEL/ES chaperones) predicts binding modes, aiding in rational design of inhibitors .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify structural features, such as the splitting pattern of aromatic protons (e.g., doublets at δ 7.2–7.8 ppm) and chloromethyl group signals (δ 4.5–5.0 ppm) .

- LC-MS : High-resolution LC-MS confirms molecular ions (e.g., [M+H]+ at m/z 215.02 for this compound) and detects impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve intermediates .

Advanced: How do structural modifications of this compound impact its bioactivity in cancer or antimicrobial studies?

Methodological Answer:

- Sulfonamide derivatives : Substituting the chloromethyl group with sulfonylhydrazides (e.g., 5-(chlorosulfonyl)-2-hydroxybenzoic acid hydrazide ) enhances antiproliferative activity against cancer cell lines (IC = 8–12 µM) by disrupting tubulin polymerization .

- Antibacterial mechanisms : Derivatives like 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid inhibit biofilm formation in Staphylococcus aureus by targeting GroEL/ES chaperones (MIC = 16 µg/mL) .

- Dose-response assays : Use MTT or resazurin assays to quantify cytotoxicity and selectivity indices (e.g., >10-fold selectivity for cancer vs. normal cells) .

Advanced: What strategies resolve contradictions in reported synthetic yields or bioactivity data for this compound?

Methodological Answer:

- Reaction optimization : Screen catalysts (e.g., Pd/C vs. Cu/zeolite) and solvents (DMF vs. THF) to address yield discrepancies. For example, microwave-assisted synthesis increases diflunisal yield to 98% vs. 75% under conventional heating .

- Bioactivity validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., cisplatin for cytotoxicity). Cross-validate with orthogonal methods (e.g., Western blotting for target protein inhibition) .

- Data normalization : Express bioactivity as % inhibition relative to vehicle controls (e.g., DMSO) to minimize batch-to-batch variability .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the chloromethyl group .

- Handling : Use nitrile gloves and fume hoods to avoid skin contact or inhalation. Quench waste with 10% sodium bicarbonate before disposal .

- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.